1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-2-propylsulfonylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-4-11-24(22,23)19-20-17-7-5-6-8-18(17)21(19)13-16-12-14(2)9-10-15(16)3/h5-10,12H,4,11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUSPJVGEHWCGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,5-dimethylbenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes a benzimidazole core substituted with a propylsulfonyl group and a 2,5-dimethylbenzyl moiety. This specific arrangement is crucial for its biological activity.
Antimicrobial Activity
Benzimidazole derivatives are widely studied for their antimicrobial properties. Recent studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, compounds derived from the benzimidazole scaffold have demonstrated effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans.
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| 1 | S. aureus | 25 | |
| 2 | E. coli | 50 | |
| 3 | C. albicans | 12.5 | |
| 4 | Pseudomonas aeruginosa | 25 |
Anticancer Potential
Benzimidazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several benzimidazole derivatives on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting strong anticancer activity.
Table 2: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is highly dependent on their structural features. Modifications at the benzyl or sulfonyl positions can significantly enhance or diminish activity. For instance:
- Substituents : The presence of electron-donating groups on the benzyl ring often increases antimicrobial potency.
- Chain Length : Variations in the length of the alkyl chain attached to the sulfonyl group can affect solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Effects at the 1-Position
- 2,5-Dimethylbenzyl Group: The 2,5-dimethylbenzyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler benzyl or ethyl groups.
- Diisopropylphenyl Substitution : In 1-(2,6-diisopropylphenyl)-1H-benzimidazole (), the bulky diisopropylphenyl group creates a dihedral angle of 100.4° with the benzimidazole core, limiting planarity and altering intermolecular interactions (e.g., C–H⋯N hydrogen bonds). This contrasts with the more flexible 2,5-dimethylbenzyl group in the target compound .
Substituent Effects at the 2-Position
- Propylsulfonyl vs. Thioether/Cyclohexyloxy Groups : The propylsulfonyl group is a strong electron-withdrawing substituent, which increases polarity and hydrogen-bonding capacity compared to thioether (e.g., 1-benzyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole ) or cyclohexyloxy groups (e.g., 2-((2-isopropyl-5-methylcyclohexyl)oxy)-1-(naphthalen-1-ylmethyl)-1H-benzo[d]imidazole ) . Sulfonyl groups are also associated with improved metabolic stability over thioethers.
- Sulfonamide-Linked Derivatives : Compounds like 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides () utilize sulfonamide linkages for BRAF kinase inhibition. The propylsulfonyl group in the target compound may offer distinct electronic effects compared to these sulfonamide derivatives .
Yield and Efficiency
- Yields for related benzimidazole derivatives range widely:
- 91.7% for 2-(2,5-dimethoxyphenyl)-1H-benzo[d]imidazole-5-carbaldehyde ().
- 52–81% for pyrimidine-linked sulfonamides ().
- 60–71.7% for bibenzo[d]imidazole derivatives ().
The target compound’s synthesis efficiency likely depends on the reactivity of the 2,5-dimethylbenzyl aldehyde and sulfonylation conditions.
Physicochemical Properties
Melting Points
- Benzimidazole derivatives with sulfonyl groups (e.g., 2-(4-(trifluoromethyl)phenyl)-5-(5-(4-propylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazole) exhibit high melting points (268–270.2°C, ), attributed to strong intermolecular interactions. The propylsulfonyl group in the target compound may similarly elevate its melting point compared to non-sulfonated analogs .
- Thioether derivatives (e.g., 1-ethyl-2-((4-methoxybenzyl)thio)-1H-benzo[d]imidazole ) are often oils or lower-melting solids, reflecting reduced polarity .
Solubility
- The sulfonyl group enhances water solubility via hydrogen bonding, whereas lipophilic substituents like 2,5-dimethylbenzyl may counterbalance this effect. This contrasts with 1-(naphthalen-2-yl)-2,4,5-triphenyl-1H-imidazole (), which is highly hydrophobic due to aromatic stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
